Cacalol

描述

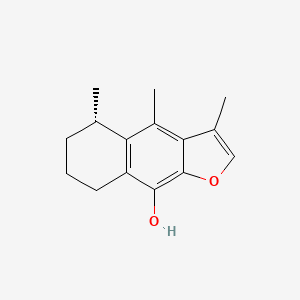

Cacalol is a natural product found in Ligularia virgaurea, Emilia abyssinica, and other organisms . It is a sesquiterpene with anti-inflammatory potential that is isolated from Psacalium decompositum, a medicinal plant with several scientific reports supporting its anti-inflammatory activity .

Synthesis Analysis

A simple synthesis of the natural product cacalol has been developed that proceeds in seven steps and 21−25% overall yield. Ortho-lithiation of 4-methylanisole and alkylation with 5-iodo-1-pentene, followed by intramolecular Friedel−Crafts alkylation, gave 5-methoxy-1,8-dimethyltetralin .

Molecular Structure Analysis

The molecular formula of Cacalol is C15H18O2 . The IUPAC name is (5 S )-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo [f] 1benzofuran-9-ol . The InChI is InChI=1S/C15H18O2/c1-8-5-4-6-11-12 (8)10 (3)13-9 (2)7-17-15 (13)14 (11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 .

Chemical Reactions Analysis

Four new modified eremophilanes, angulifolide (1) and angulifolins A-C (2-4), and two new triacetylglucosides (7 and 8) were isolated from Roldana angulifolia, together with several known compounds. The structures of the new compounds were elucidated by spectroscopic analysis and chemical reactions .

Physical And Chemical Properties Analysis

The molecular weight of Cacalol is 230.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 230.130679813 g/mol and the Monoisotopic Mass is 230.130679813 g/mol . The Topological Polar Surface Area is 33.4 Ų .

科学研究应用

Anti-Inflammatory and Anti-Allergic Effects

Cacalolides, such as cacalol, are natural compounds synthesized by Psacalium decompositum and Psacalium peltatum . These compounds have been found to have potential anti-inflammatory and anti-allergic effects . In vitro studies have shown that cacalol and similar compounds can inhibit antigen-dependent degranulation and intracellular calcium mobilization, as well as the production of reactive oxygen species in bone marrow-derived mast cells .

Antioxidant Effects

Cacalol has been identified as a free radical-scavenging compound . This means it has the potential to neutralize harmful free radicals in the body, which can help prevent various health issues related to oxidative stress, such as aging, inflammation, and certain types of cancer .

Anti-Proliferative Effects on Cancer Cells

Cacalol has been found to have strong anti-proliferative effects on breast cancer cells . It induces apoptosis (programmed cell death) by activating a pro-apoptotic pathway . This suggests that cacalol could potentially be used as a therapeutic agent in the treatment of breast cancer .

Modulation of Akt-SREBP-FAS Signaling Pathway

Cacalol has been found to significantly modulate the expression of the Fatty Acid Synthase (FAS) gene, resulting in apoptosis through activation of DAPK2 and caspase 3 . It significantly suppresses the Akt-sterol regulatory element-binding proteins (SREBP) signaling pathway and concomitant transcriptional activation of FAS . This suggests that cacalol could potentially be used as a therapeutic agent in the treatment of diseases related to the Akt-SREBP-FAS signaling pathway .

Antihyperglycemic Effects

Cacalol has been found to have antihyperglycemic effects . This means it has the potential to lower high blood sugar levels, which could be beneficial in the management of diabetes .

Antimicrobial Effects

Cacalol has been found to have antimicrobial effects . This suggests that it could potentially be used as a natural alternative to synthetic antimicrobial agents, which are often associated with side effects and resistance issues .

未来方向

While specific future directions for Cacalol research are not mentioned in the search results, one study demonstrated that cacalol has a strong anti-proliferation effect on breast cancer cells and induces apoptosis by activating a pro-apoptotic pathway . This suggests that future research could further explore the potential of Cacalol in cancer treatment.

Relevant Papers

Several papers were found during the search. One paper discusses the anti-inflammatory potential of Cacalol . Another paper presents a simple synthesis of Cacalol . A third paper discusses the isolation of new compounds from Roldana angulifolia, including modified eremophilanes . Lastly, a paper discusses the anti-proliferation effect of Cacalol on breast cancer cells .

作用机制

Target of Action

Cacalol, a sesquiterpene isolated from Psacalium decompositum , primarily targets the NF-κB signaling pathway and the Akt-SREBP-FAS signaling pathway . These pathways play crucial roles in inflammation and apoptosis, respectively .

Mode of Action

Cacalol interacts with its targets by inhibiting the activation of NF-κB and its upstream signaling . It decreases the phosphorylation of IKB-α and p65 levels, thereby reducing the expression and secretion of TNF-α, IL-1β, and IL-6 . Additionally, it decreases the activity and expression of COX-2 mRNA . In the Akt-SREBP-FAS signaling pathway, cacalol suppresses the pathway and the concomitant transcriptional activation of FAS .

Biochemical Pathways

The primary biochemical pathways affected by cacalol are the NF-κB signaling pathway and the Akt-SREBP-FAS signaling pathway . The inhibition of these pathways leads to downstream effects such as reduced inflammation and induced apoptosis .

Pharmacokinetics

Chemoinformatic analysis suggests that cacalol possesses interesting physicochemical, pharmacokinetic, and toxicoinformatic properties

Result of Action

Cacalol has a strong anti-proliferation effect on breast cancer cells and induces apoptosis by activating a pro-apoptotic pathway . It also has an anti-inflammatory effect, as demonstrated by its inhibition of the NF-κB signaling pathway .

属性

IUPAC Name |

(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFUBABGIIEJNV-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947263 | |

| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cacalol | |

CAS RN |

24393-79-1 | |

| Record name | Cacalol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

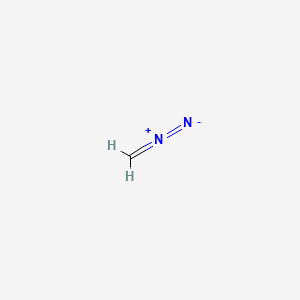

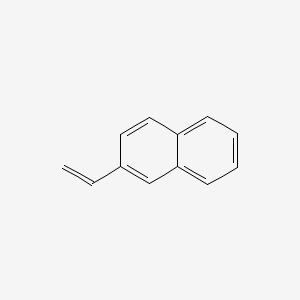

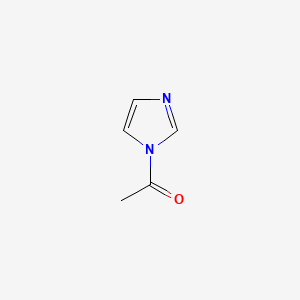

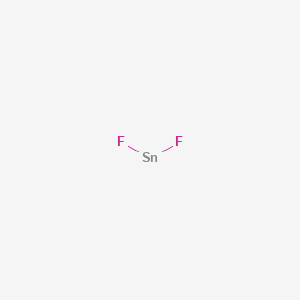

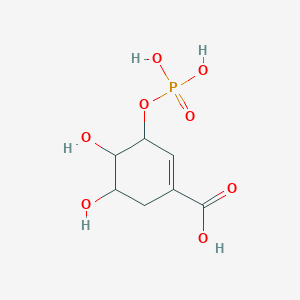

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline](/img/structure/B1218178.png)

![22-(Cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1218195.png)